(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole, thiadiazole, and dihydrobenzodioxin rings. These groups can participate in a variety of chemical reactions. For example, isoxazoles can undergo reactions at the nitrogen atom or the adjacent carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are influenced by the structure of the compound and its functional groups .Scientific Research Applications
Antimicrobial Activity
Isoxazole derivatives, such as the compound , have been synthesized and tested for their antimicrobial activity . They have shown promise against both gram-positive and gram-negative bacterial strains, as well as fungal strains like Candida albicans. Notably, compounds similar to the one you’re interested in have demonstrated high antimicrobial activity at various concentrations .
Antioxidant Properties
These compounds have also been evaluated for their antioxidant properties using methods like DPPH radical scavenging. Some derivatives have shown strong antioxidant activity, which is crucial in combating oxidative stress-related diseases .
Anticancer Potential
The structural features of isoxazole derivatives, including the presence of a benzodioxane moiety and a peptide bond, suggest potential anticancer activity . Molecular docking studies with proteins such as Sortase A indicate that these compounds could act as potent antimicrobial agents, which is often a characteristic of anticancer agents .
PARP1 Inhibition
Derivatives of the compound have been synthesized as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1 ), an important target in cancer therapy. These inhibitors play a role in single-strand DNA break repair processes, making them valuable in the development of anticancer drugs .
Computational Modeling and Simulation
The compound’s derivatives can be used in computational modeling and simulation . Programs like Amber and GROMACS can utilize these molecules for creating simulations that help in understanding their interactions at the molecular level .
Chemical Synthesis and Modification
Finally, the compound serves as a key intermediate in the chemical synthesis of various biologically active molecules. Its derivatives can be modified to enhance their biological activity or to create new compounds with desired properties .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves the compound binding to a specific target, such as a protein, and modulating its activity . Without specific studies on this compound, it’s difficult to predict its exact mechanism of action.
Future Directions
properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 4-methylthiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-9-15(25-19-17-9)16(20)23-8-11-7-13(24-18-11)10-2-3-12-14(6-10)22-5-4-21-12/h2-3,6-7H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFFMDFRDOINOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
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